Cas no 2345-40-6 (4-(trimethylsilyl)butanoic acid)

4-(trimethylsilyl)butanoic acid structure
2345-40-6 structure
Product Name:4-(trimethylsilyl)butanoic acid
CAS No:2345-40-6
MF:C7H16O2Si
MW:160.286243438721
MDL:MFCD02101855
CID:269482
PubChem ID:12850087
Update Time:2025-04-24

4-(trimethylsilyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid,4-(trimethylsilyl)-
    • Butanoic acid, 4-​(trimethylsilyl)​-
    • 2-Silahexan-6-oic acid, 2,2-dimethyl-
    • 4-(Trimethylsilyl)butanoic acid
    • 4-(Trimethylsilyl)butyric acid
    • Butyricacid, 4-(trimethylsilyl)- (6CI,7CI,8CI)
    • SDK 1
    • 4-trimethylsilylbutanoic acid
    • 2345-40-6
    • SCHEMBL2786329
    • Butanoic acid, 4-(trimethylsilyl)-
    • EN300-219014
    • DTXSID90901299
    • 4-(trimethylsilyl)-butanoic acid
    • 4-(trimethylsilyl)butanoicacid
    • SZCGFQALLUBALV-UHFFFAOYSA-N
    • 4-trimethylsilylbutyric acid
    • CAA34540
    • 4-(trimethylsilyl)butanoic acid
    • MDL: MFCD02101855
    • Inchi: 1S/C7H16O2Si/c1-10(2,3)6-4-5-7(8)9/h4-6H2,1-3H3,(H,8,9)
    • InChI Key: SZCGFQALLUBALV-UHFFFAOYSA-N
    • SMILES: [Si](C)(C)(C)CCCC(=O)O

Computed Properties

  • Exact Mass: 160.09198
  • Monoisotopic Mass: 164.0626
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 460
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0

Experimental Properties

  • PSA: 37.3
  • LogP: 2.18940

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Additional information on 4-(trimethylsilyl)butanoic acid

Introduction to 4-(Trimethylsilyl)butanoic Acid (CAS No. 2345-40-6)

The compound known as 4-(trimethylsilyl)butanoic acid is a unique organic molecule that has garnered significant attention in recent years due to its diverse applications and potential uses in various scientific fields. This compound, with the CAS registry number 2345-40-6, belongs to the family of organic acids and is characterized by the presence of a trimethylsilyl (TMS) group attached to the fourth carbon of a butanoic acid backbone.

Butanoic acid, also known as butyric acid, is a four-carbon carboxylic acid that naturally occurs in various biological systems. Its derivatives have been studied extensively for their unique chemical and physical properties. The addition of the trimethylsilyl (TMS) group to the fourth carbon introduces a silyl-protected hydroxyl group, which significantly alters the compound's reactivity and stability compared to unprotected butanoic acid.

The 4-(trimethylsilyl)butanoic acid structure is particularly interesting because it combines the properties of both carboxylic acids and silyl-protected hydroxyl groups. This dual functionality makes it a valuable building block in organic synthesis, as it can participate in various chemical reactions while maintaining its structural integrity due to the protective TMS group.

Recent studies have highlighted the potential of trimethylsilyl (TMS)-protected carboxylic acids in drug delivery systems and materials science. For instance, the silyl protecting group is known for its stability under mild conditions, making it ideal for use in controlled-release formulations. The hydrolysis of the TMS group can be precisely controlled, allowing for the timed release of the underlying acid, which is a highly desirable feature in pharmaceutical applications.

Moreover, 4-(trimethylsilyl)butanoic acid has been explored as a precursor to various biologically active molecules. Its structure allows for easy modification at both the carboxylic acid and TMS-protected hydroxyl positions, enabling the synthesis of complex molecules with tailored properties. This versatility makes it a valuable tool in medicinal chemistry and natural product synthesis.

Another area where 4-(trimethylsilyl)butanoic acid has shown promise is in materials science. The compound's ability to form stable self-assembled monolayers (SAMs) on various surfaces has been investigated, leading to its potential use in creating highly ordered nanostructures. These structures have applications in sensing, catalysis, and nanotechnology.

Recent advancements in the field of silyl-protected carboxylic acids have further expanded their range of applications. For example, these compounds are being explored as precursors to biocompatible polymers and surfactants. The controlled release of the underlying acid from such materials could be utilized in biomedical applications, such as drug delivery or tissue engineering.

Furthermore, 4-(trimethylsilyl)butanoic acid has been studied for its potential use in peptide chemistry. The TMS group provides excellent protection during peptide synthesis, allowing for the incorporation of this functional group into complex peptide sequences without interfering with other reaction conditions.

In conclusion, 4-(trimethylsilyl)butanoic acid (CAS No. 2345-40-6) is a versatile and valuable compound that offers numerous opportunities in organic synthesis, drug delivery, materials science, and peptide chemistry. Its unique structure, combining the functionalities of a carboxylic acid and a silyl-protected hydroxyl group, makes it an indispensable tool for researchers in various fields.

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